Zinc tetraphenylporphyrintrisulfonate
Description
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Properties
CAS No. |
78521-08-1 |
|---|---|
Molecular Formula |
C44H25N4O9S3Zn- |
Molecular Weight |
915.3 g/mol |
IUPAC Name |
zinc;7,8,10,12-tetraphenylporphyrin-2,3,5-trisulfonate |
InChI |
InChI=1S/C44H28N4O9S3.Zn/c49-58(50,51)42-34-25-31-22-21-30(45-31)23-32-24-33(26-13-5-1-6-14-26)38(46-32)37(29-19-11-4-12-20-29)39-35(27-15-7-2-8-16-27)36(28-17-9-3-10-18-28)40(48-39)43(59(52,53)54)41(47-34)44(42)60(55,56)57;/h1-25H,(H,49,50,51)(H,52,53,54)(H,55,56,57);/q;+2/p-3 |
InChI Key |
VRRCBGJQUVDSON-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)C2=CC3=NC2=C(C4=NC(=C(C5=NC(=CC6=NC(=C3)C=C6)C(=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC2=C(C4=NC(=C(C5=NC(=CC6=NC(=C3)C=C6)C(=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C4C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Zn+2] |
Synonyms |
zinc tetraphenylporphyrintrisulfonate Zn-TPPS3 |
Origin of Product |
United States |
Scientific Research Applications
Photochemical Applications
1.1 Photocatalysis
Zinc tetraphenylporphyrintrisulfonate is utilized as a photocatalyst in various reactions, particularly for the degradation of organic pollutants. Its ability to absorb light and facilitate electron transfer makes it effective in promoting chemical reactions under light irradiation. Studies have demonstrated that ZnTPPS can catalyze the degradation of dyes and other organic contaminants in aqueous solutions, showcasing its potential for environmental remediation .
1.2 Solar Energy Conversion
ZnTPPS has been studied for its role in solar energy conversion processes. Its structure allows it to act as a light-harvesting molecule, absorbing sunlight and transferring energy efficiently. Research indicates that ZnTPPS can be incorporated into photovoltaic devices, improving their efficiency by enhancing charge separation and transport .
Biomedical Applications
2.1 Photodynamic Therapy (PDT)
One of the most promising applications of ZnTPPS is in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a suitable candidate for targeting cancer cells selectively. Studies have shown that ZnTPPS can induce apoptosis in cancer cells when exposed to specific wavelengths of light, thereby minimizing damage to surrounding healthy tissues .
2.2 Drug Delivery Systems
ZnTPPS has been explored as a component in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. The incorporation of ZnTPPS into nanoparticles or liposomes has been shown to improve the targeted delivery of chemotherapeutic agents, leading to enhanced therapeutic efficacy against tumors .
Material Science Applications
3.1 Nanotechnology
In nanotechnology, ZnTPPS is used to create functionalized surfaces and nanomaterials with specific optical properties. For instance, studies have investigated the self-assembly of ZnTPPS on various substrates to form thin films with tailored electronic properties. These films can be employed in sensors and electronic devices due to their unique charge transport characteristics .
3.2 Sensing Applications
ZnTPPS-based sensors have been developed for detecting various analytes, including metal ions and biomolecules. The fluorescence properties of ZnTPPS change upon interaction with specific targets, allowing for sensitive detection methods in environmental monitoring and biomedical diagnostics .
Case Studies
Preparation Methods
Key Considerations in TPP Synthesis
- Purity of Reagents : Trace impurities in benzaldehyde or pyrrole can lead to side products such as porphyrin oligomers or non-cyclized intermediates.
- Acid Catalyst Selection : Propionic acid is preferred over stronger acids (e.g., trifluoroacetic acid) to minimize over-protonation of the porphyrin macrocycle.
- Oxidation Control : Atmospheric oxygen or chemical oxidants like chloranil are required to aromatize the porphyrinogen intermediate to TPP.
The introduction of sulfonate groups onto the phenyl rings of TPP is a critical step in ZnTPPS₃³⁻ synthesis. Sulfonation typically employs concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) under controlled conditions to achieve regioselective trisubstitution.
Sulfonation Agents and Reaction Conditions
| Sulfonation Agent | Temperature (°C) | Time (h) | Sulfonation Degree | Yield (%) | Reference |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | 0–5 | 24 | Tri- | 60 | |
| ClSO₃H | 25 | 12 | Tri- | 75 |
The use of ClSO₃H at ambient temperature (25°C) provides higher yields and better control over sulfonation compared to H₂SO₄, which often requires cryogenic conditions to prevent over-sulfonation. The reaction mechanism involves electrophilic aromatic substitution, where the sulfonating agent attacks the meta positions of the phenyl rings due to steric hindrance at the ortho and para positions.
Challenges in Sulfonation
- Regioselectivity : Achieving trisubstitution without forming mono-, di-, or tetrasulfonated byproducts requires precise stoichiometric control.
- Acid Stability : Prolonged exposure to strong acids can protonate the porphyrin macrocycle, leading to degradation.
- Workup Procedures : Neutralization of excess acid with aqueous sodium bicarbonate or ion-exchange resins is critical to isolate the sulfonated product.
Metallation with Zinc Salts
Metallation involves inserting a zinc ion into the sulfonated TPP core. Zinc acetate (Zn(OAc)₂) is the most commonly used precursor due to its solubility in polar aprotic solvents like DMF or methanol.
Metallation Reaction Parameters
| Zinc Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zn(OAc)₂ | DMF | 100 | 4 | 85 | |
| ZnCl₂ | MeOH/CHCl₃ | 60 | 2 | 78 |
The reaction proceeds via ligand exchange, where the porphyrin’s nitrogen atoms coordinate with Zn²⁺, displacing acetate or chloride counterions. Excess zinc salt (2–3 equivalents) ensures complete metallation, as confirmed by UV-vis spectroscopy.
Spectroscopic Validation of Metallation
- UV-vis Spectroscopy : Successful metallation is indicated by a redshift in the Soret band (from 418 nm for free-base porphyrin to 424 nm for ZnTPPS₃³⁻) and the appearance of a Q-band at 556 nm.
- ¹H NMR : The disappearance of pyrrolic NH signals (δ −3 ppm) confirms metal insertion.
Purification and Characterization
Purification of ZnTPPS₃³⁻ often involves ion-exchange chromatography or precipitation methods to remove unreacted starting materials and byproducts.
Ion-Exchange Chromatography
Analytical Techniques
Comparative Analysis of Synthetic Approaches
A comparative evaluation of sulfonation and metallation methods reveals trade-offs between yield, scalability, and purity:
Sulfonation Routes
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ZnTPPS with high purity, and why is zinc metallation essential?
- Methodological Answer :
- Step 1 : Start with the free-base tetraphenylporphyrintrisulfonate (H₂TPPS) and dissolve it in a polar solvent (e.g., dimethylformamide) under inert conditions.
- Step 2 : Add zinc acetate or chloride to metallate the porphyrin core. Metallation is critical because the zinc ion stabilizes the macrocycle, enabling subsequent reactions (e.g., glycosylation or sulfonation) that fail with the free-base form .
- Step 3 : Purify via column chromatography (silica gel, methanol/chloroform eluent) and confirm purity using UV-Vis spectroscopy (Soret band ~420 nm) and MALDI-TOF mass spectrometry .
Q. Which spectroscopic techniques are most reliable for characterizing ZnTPPS, and what key parameters should be reported?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure the Soret band (λₘₐₓ ~420–430 nm) and Q-bands (500–650 nm). Compare extinction coefficients (ε) to benchmarks like ZnTPP (ε ~5.6×10⁵ M⁻¹cm⁻¹) .
- ¹H NMR : Look for pyrrolic proton shifts (δ 8.5–9.5 ppm) and sulfonate group signals (δ 3.0–4.0 ppm). Use deuterated DMSO for solubility.
- Fluorescence Spectroscopy : Report quantum yield (Φf) using comparative methods (e.g., ZnTPP as a standard, Φf ~0.03 in toluene) .
- Table 1 : Key Photophysical Parameters for ZnTPPS
| Parameter | Typical Range | Measurement Method |
|---|---|---|
| λₘₐₓ (Soret) | 420–430 nm | UV-Vis |
| ε (Soret) | ~5×10⁵ M⁻¹cm⁻¹ | UV-Vis (calibrated) |
| Φf | 0.02–0.04 | Fluorescence (relative) |
Q. How do solvent polarity and pH influence the aggregation behavior of ZnTPPS?
- Methodological Answer :
- Polar Solvents (e.g., Water, DMSO) : Promote monomeric forms due to sulfonate group solvation. Use dynamic light scattering (DLS) to confirm particle size <5 nm .
- Nonpolar Solvents (e.g., Toluene) : Induce aggregation, redshift Soret band (~10 nm), and quench fluorescence. Monitor via UV-Vis and fluorescence lifetime (τs) decay .
- pH Effects : Below pH 4, protonation of sulfonate groups reduces solubility, leading to precipitation. Use buffered solutions (pH 7–9) for stable dispersions .
Advanced Research Questions
Q. How can contradictory photophysical data for ZnTPPS across studies be systematically resolved?
- Methodological Answer :
- Step 1 : Compare experimental conditions (solvent purity, pH, oxygen levels). Trace oxygen quenches excited states, reducing Φf .
- Step 2 : Validate instrument calibration (e.g., use NIST-traceable standards for absorbance and fluorescence) .
- Step 3 : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. concentration effects). Tools like ChemDataExtractor can automate data cross-referencing .
- Case Study : Discrepancies in Φf values (0.02 vs. 0.04) may arise from unaccounted solvent impurities or excitation wavelength differences.
Q. What computational approaches are suitable for modeling ZnTPPS’s electronic structure and ligand-binding dynamics?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO-LUMO gap ~2.5 eV) and sulfonate group charge distribution .
- Molecular Dynamics (MD) : Simulate ligand-binding kinetics (e.g., O₂ or NO) using CHARMM force fields. Validate with experimental binding constants (Kd) from isothermal titration calorimetry (ITC) .
- TD-DFT : Correlate computed excitation energies with UV-Vis spectra to assign electronic transitions .
Q. How can ZnTPPS be integrated into a theoretical framework for photocatalytic applications?
- Methodological Answer :
- Link to Theory : Use Marcus theory to model electron-transfer rates in ZnTPPS-based systems. Calculate reorganization energy (λ) from Stokes shift data .
- Experimental Validation : Design a photocatalytic H₂ evolution setup with ZnTPPS as a photosensitizer, Pt co-catalyst, and sacrificial donor (e.g., triethanolamine). Measure turnover frequency (TOF) and compare to DFT-predicted rates .
Data Contradiction Analysis Framework
For conflicting results (e.g., catalytic efficiency or spectral shifts), use the following workflow:
Replicate Conditions : Match solvent, concentration, and light source parameters .
Control Experiments : Test for trace metal contamination (EDTA wash) or photodegradation (dark controls) .
Statistical Validation : Apply ANOVA to assess significance of observed differences (p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
